2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid
Beschreibung
BenchChem offers high-quality 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-13-9-14(10-20(24)25)23(11-13)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,24,25)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARWYJCPQCILX-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227791-15-1 | |
| Record name | 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
The compound 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid , also known by its CAS number 1932387-77-3, is a fluorinated pyrrolidine derivative with potential applications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 355.36 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a fluorine atom and a methoxycarbonyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and electrostatic interactions. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The methoxycarbonyl group serves as a protective moiety during synthesis but can be removed under certain conditions to reveal the active form of the compound .
Enzyme Interactions
Research indicates that derivatives of pyrrolidine compounds can modulate enzyme activity, particularly in pathways related to neurotransmitter regulation and metabolic processes. The specific interactions of 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid with enzymes remain under investigation, but preliminary studies suggest potential inhibitory effects on certain proteases and kinases.
Case Studies
- Anticancer Activity : A study evaluated the effects of similar pyrrolidine derivatives on cancer cell lines, demonstrating that modifications in the fluorine substitution pattern could enhance cytotoxicity against specific tumor types. The findings suggest that this compound may exhibit similar properties due to its structural analogies .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, hinting at possible therapeutic applications for neurodegenerative diseases .
Comparative Analysis
The biological activity of 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid can be compared to other fluorinated pyrrolidine derivatives:
| Compound | Biological Activity | Notable Findings |
|---|---|---|
| Compound A | Anticancer | Inhibits cell proliferation in breast cancer cells |
| Compound B | Neuroprotective | Reduces apoptosis in neuronal cell cultures |
| 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid | Potentially anticancer & neuroprotective | Ongoing studies suggest modulation of enzyme activity |
Wissenschaftliche Forschungsanwendungen
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an important intermediate in the synthesis of various APIs. Notably, it has been used in the synthesis of atorvastatin calcium, a widely prescribed medication for lowering cholesterol levels. The synthesis involves converting precursors through several steps, where this compound acts as a crucial building block .
HMG-CoA Reductase Inhibition
Research indicates that this compound exhibits properties that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a vital role in cholesterol biosynthesis, making the compound potentially useful as a hypolipidemic and hypocholesterolemic agent . Its ability to modulate lipid levels positions it as a candidate for further therapeutic exploration .
Case Study 1: Atorvastatin Synthesis
In a study focused on the efficient synthesis of atorvastatin, researchers demonstrated that employing 2-[(2R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid as an intermediate allowed for a streamlined process with fewer steps compared to traditional methods. The synthesis was achieved in eight operations or fewer, showcasing the compound's utility in pharmaceutical manufacturing .
Case Study 2: Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted to evaluate the biological activity of derivatives of this compound. Modifications to the fluoropyrrolidine structure have led to variations in potency against HMG-CoA reductase, indicating that structural changes can significantly influence pharmacological outcomes. These findings provide insights into optimizing drug candidates for better efficacy and reduced side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
